N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE
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Overview
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butylbenzoyl group, an amide linkage, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 4-tert-butylbenzoyl chloride is then reacted with 4-aminophenyl-3-fluorobenzamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding Studies: It can be used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Coatings and Adhesives: It may be incorporated into formulations for coatings and adhesives to enhance performance characteristics.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and fluorobenzamide moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H23FN2O2 |
---|---|
Molecular Weight |
390.4g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H23FN2O2/c1-24(2,3)18-9-7-16(8-10-18)22(28)26-20-11-13-21(14-12-20)27-23(29)17-5-4-6-19(25)15-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
AUSRNCUNKLTDLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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